3,4-dimethylisoxazol-5(4H)-one
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Overview
Description
“3,4-dimethylisoxazol-5(4H)-one” is a compound with the molecular formula C5H7NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3,4-dimethylisoxazol-5(4H)-one” can be represented by the InChI string: InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 . The compound has a molecular weight of 113.11 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dimethylisoxazol-5(4H)-one” include a molecular weight of 113.11 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 151 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazole derivatives, including structures related to 3,4-dimethylisoxazol-5(4H)-one, have been identified for their broad range of biological activities. The development of new triazole compounds has been driven by their potential in treating various diseases, showcasing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These derivatives are synthesized through various chemical methods, emphasizing the need for green chemistry approaches in their preparation to address sustainability and energy-saving concerns (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
The biological activities of 1,2,4-triazole derivatives have been extensively reviewed, highlighting their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modeling of these compounds offers significant potential for developing new therapeutic agents. The research underscores the importance of synthesizing biologically active derivatives among 1,2,4-triazoles to address emerging health challenges, including bacterial resistance and neglected diseases (Ohloblina, 2022).
Antioxidant Activity Determination Methods
Analytical methods used in determining the antioxidant activity of compounds, including those related to 3,4-dimethylisoxazol-5(4H)-one, have been critically reviewed. This research highlights the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of various tests used to assess antioxidant capacity. The review provides insights into the chemical reactions underlying these assays and their application in analyzing complex samples, which could be instrumental in evaluating the antioxidant potential of new triazole derivatives (Munteanu & Apetrei, 2021).
Application in High-Energy Materials
The crystal structure, thermolysis, and applications of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts have been thoroughly reviewed, offering insights into their potential as high-energetic materials. This research discusses the theoretical and experimental aspects of NTO's crystal structure and its performance as an energetic compound, highlighting the importance of understanding these materials for various applications (Singh & Felix, 2003).
Future Directions
properties
IUPAC Name |
3,4-dimethyl-4H-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXCVRLRKSYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NOC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337699 |
Source
|
Record name | 3,4-dimethylisoxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethylisoxazol-5(4H)-one | |
CAS RN |
15731-93-8 |
Source
|
Record name | 3,4-dimethylisoxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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